molecular formula C16H19N5O2S2 B13993793 N-(1,3-Thiazol-2-yl)pyridin-2-amine 22 CAS No. 479611-88-6

N-(1,3-Thiazol-2-yl)pyridin-2-amine 22

Cat. No.: B13993793
CAS No.: 479611-88-6
M. Wt: 377.5 g/mol
InChI Key: MAUCYALFIUOTRM-UHFFFAOYSA-N
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Description

N-(1,3-Thiazol-2-yl)pyridin-2-amine 22 is a useful research compound. Its molecular formula is C16H19N5O2S2 and its molecular weight is 377.5 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

479611-88-6

Molecular Formula

C16H19N5O2S2

Molecular Weight

377.5 g/mol

IUPAC Name

2-[[4-[(4-methylsulfonylpiperidin-1-yl)methyl]pyridin-2-yl]amino]-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C16H19N5O2S2/c1-25(22,23)14-3-6-21(7-4-14)11-12-2-5-18-15(8-12)20-16-19-10-13(9-17)24-16/h2,5,8,10,14H,3-4,6-7,11H2,1H3,(H,18,19,20)

InChI Key

MAUCYALFIUOTRM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)CC2=CC(=NC=C2)NC3=NC=C(S3)C#N

Origin of Product

United States

Contextualization Within Heterocyclic Chemistry Research

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a vast number of pharmaceutical agents. Among these, nitrogen- and sulfur-containing heterocycles like pyridine (B92270) and thiazole (B1198619) are of paramount importance. The thiazole ring, a five-membered aromatic ring with one sulfur and one nitrogen atom, is a key component in numerous drugs and biologically active agents. nih.gov Its aromatic nature allows for various chemical modifications, enabling the fine-tuning of its pharmacological properties. nih.gov

Similarly, the pyridine ring, a six-membered nitrogen-containing heterocycle, is a common feature in many natural and synthetic bioactive compounds. The fusion of these two important heterocyclic systems into a single molecule, as seen in N-(1,3-Thiazol-2-yl)pyridin-2-amine, is a strategic approach in drug design known as molecular hybridization. This strategy aims to combine the pharmacophoric features of both rings to create a new molecule with enhanced affinity for biological targets, improved selectivity, and potentially novel mechanisms of action. The N-(1,3-Thiazol-2-yl)pyridin-2-amine scaffold is a prime example of this approach, leveraging the unique electronic and structural properties of both the thiazole and pyridine moieties.

Historical Perspective of Thiazole Pyridine Hybrid Systems in Medicinal Chemistry

The 2-aminothiazole (B372263) (2-AT) core is a well-established and active pharmacophore in medicinal chemistry and drug discovery research. researchgate.net For decades, medicinal chemists have utilized this scaffold to develop therapeutic agents for a wide range of pathological conditions. nih.gov The versatility of the 2-aminothiazole structure is evident from its presence in several commercially available drugs, highlighting its historical and ongoing importance in pharmaceutical development. researchgate.net

The concept of combining the thiazole (B1198619) ring with a pyridine (B92270) moiety is a more recent, yet logical, progression in the field. The initial development of thiazole-pyridine hybrids was driven by the observation that such combinations could lead to compounds with potent biological activities. An early and significant breakthrough for the N-(1,3-thiazol-2-yl)pyridin-2-amine class was its identification as a potent series of kinase inhibitors. Specifically, researchers modified an azo-dye lead compound to create this novel class of low molecular weight, potent, and selective inhibitors of Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov This discovery was pivotal as it established the therapeutic potential of this specific heterocyclic system in the context of anti-angiogenic cancer therapy. nih.gov Since then, research has expanded to explore the utility of this and related thiazole-pyridine hybrids against a variety of other biological targets.

Overview of Current Research Landscape and Future Directions

Established Synthetic Routes to the N-(1,3-Thiazol-2-yl)pyridin-2-amine Core

The construction of the N-(1,3-thiazol-2-yl)pyridin-2-amine scaffold can be achieved through several established synthetic pathways. These routes offer flexibility in terms of starting materials and allow for the introduction of substituents at various positions of the pyridine and thiazole rings.

Hantzsch Thiazole Synthesis Approaches

The Hantzsch thiazole synthesis is a classical and widely utilized method for the formation of thiazole rings. chemhelpasap.com This reaction typically involves the condensation of an α-haloketone with a thioamide. chemhelpasap.com In the context of synthesizing the N-(1,3-thiazol-2-yl)pyridin-2-amine core, a key precursor is N-pyridin-2-ylthiourea, which can be reacted with an appropriate α-halocarbonyl compound.

The general mechanism commences with an SN2 reaction between the sulfur atom of the thioamide and the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com The versatility of this method allows for the synthesis of various substituted thiazoles by choosing appropriately functionalized starting materials. Microwave-assisted Hantzsch reactions have been shown to improve yields and reduce reaction times compared to conventional heating methods. nih.gov

While the Hantzsch synthesis is a powerful tool, the regioselectivity of the condensation can be influenced by reaction conditions. For instance, performing the condensation under acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers alongside the expected 2-(N-substituted amino)thiazoles. rsc.org

Starting Material 1Starting Material 2Key FeaturesReference
N-pyridin-2-ylthioureaα-haloketone (e.g., 2-bromoacetophenone)Classic method for thiazole ring formation. chemhelpasap.com chemhelpasap.com
Substituted thioureas2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanonesMicrowave-assisted synthesis for improved yields and shorter reaction times. nih.gov nih.gov
1-(2,4-difluorophenyl)thiourea2-bromo-1-(4-methoxyphenyl)ethanoneOptimization of reaction conditions (base, solvent) is crucial for high yields. nanobioletters.com nanobioletters.com
N-monosubstituted thioureasα-halogeno ketonesReaction in acidic conditions can alter regioselectivity, yielding imino isomers. rsc.org rsc.org

Condensation Reactions with 2-Aminopyridine (B139424) Derivatives

An alternative approach to the N-(1,3-thiazol-2-yl)pyridin-2-amine core involves the condensation of 2-aminopyridine or its derivatives with a pre-formed thiazole containing a suitable leaving group. For instance, the reaction of 2-aminopyridine with 2-halothiazoles can afford the desired product. This method is particularly useful when substituted 2-aminopyridines are readily available.

Another strategy involves the construction of the thiazole ring onto the pyridine scaffold. This can be achieved by reacting a pyridin-2-yl-isothiocyanate with an α-aminoketone. The isothiocyanate acts as the C-N-S source for the thiazole ring. Furthermore, multi-component reactions have been developed for the efficient synthesis of related structures, highlighting the versatility of condensation chemistry. dmed.org.ua

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Modern synthetic organic chemistry offers powerful tools for the formation of carbon-nitrogen bonds, with the Buchwald-Hartwig amination being a prominent example. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction provides a versatile and efficient method for constructing the N-(1,3-thiazol-2-yl)pyridin-2-amine scaffold. wikipedia.org The reaction typically involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. acsgcipr.org

For the synthesis of the target compound, this would entail the coupling of 2-aminothiazole (B372263) with a 2-halopyridine or, conversely, 2-aminopyridine with a 2-halothiazole. The choice of reactants depends on the availability of the starting materials and the desired substitution pattern. The development of various generations of catalyst systems has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of substrates under mild conditions. wikipedia.org This methodology has been successfully applied to the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, demonstrating its utility in preparing complex heterocyclic systems. nih.gov

Aryl Halide/SulfonateAmineCatalyst/Ligand SystemKey FeaturesReference
2-Halopyridine2-AminothiazolePd catalyst (e.g., Pd(OAc)2) with phosphine ligand (e.g., Xantphos)Versatile C-N bond formation. nih.gov nih.gov
2-Halothiazole2-AminopyridinePd(0) or Pd(II) catalyst with sterically hindered phosphine ligandsAllows for a broad substrate scope and functional group tolerance. wikipedia.org wikipedia.org
Pyrimidinyl bromidePyridinyl guanidinePalladium-catalyzed couplingUsed in the synthesis of related 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives. acs.org acs.org

Derivatization Strategies and Functionalization of the Core Scaffold

Once the N-(1,3-thiazol-2-yl)pyridin-2-amine core is synthesized, further structural diversity can be achieved through various derivatization strategies. These modifications can be directed at either the pyridine or the thiazole ring, or at the linking amino group.

Substitution Reactions on Pyridine and Thiazole Rings

Both the pyridine and thiazole rings of the core scaffold are amenable to electrophilic and nucleophilic substitution reactions, although the reactivity of each ring is influenced by the electronic nature of the other. The pyridine ring, being electron-deficient, is generally susceptible to nucleophilic attack, particularly when activated by an electron-withdrawing group or in the form of its N-oxide. Conversely, electrophilic substitution on the pyridine ring is more challenging but can be achieved under forcing conditions.

The thiazole ring can also undergo various substitution reactions. For instance, lithiation followed by quenching with an electrophile allows for the introduction of a wide range of substituents. nih.gov Halogenation of the thiazole ring can provide a handle for further cross-coupling reactions, enabling the attachment of aryl, alkyl, or other functional groups.

Post-Synthetic Modifications and Structural Elaboration

Post-synthetic modifications of the N-(1,3-thiazol-2-yl)pyridin-2-amine core allow for the late-stage introduction of functional groups and the construction of more complex molecular architectures. The secondary amine linking the two heterocyclic rings can be N-acylated, N-alkylated, or used in further coupling reactions to introduce additional diversity.

For example, acylation of the linking amine with various acyl chlorides can be performed under mild conditions to generate a library of amide derivatives. beilstein-journals.org These modifications can significantly alter the physicochemical properties and biological activity of the parent compound. Furthermore, if the pyridine or thiazole ring bears a suitable functional group, such as a halogen or a boronic acid derivative, it can be used as a handle for further cross-coupling reactions, enabling the elaboration of the core scaffold with additional molecular fragments.

Halogenation and Nucleophilic Substitutions

The introduction of halogen atoms onto the pyridine or thiazole rings of N-(1,3-thiazol-2-yl)pyridin-2-amine analogues is a crucial strategy for modulating biological activity. Halogens can alter electronic properties, lipophilicity, and metabolic stability, and can serve as handles for further functionalization through cross-coupling reactions.

Halogenation: Direct electrophilic halogenation of pyridine rings is often challenging due to the ring's electron-deficient nature, typically requiring harsh conditions. chemrxiv.org However, modern synthetic methods offer milder and more regioselective alternatives. One advanced strategy involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. chemrxiv.orgnsf.gov This process temporarily converts the electron-deficient pyridine into a polarized azatriene, which readily reacts with N-halosuccinimides (NXS) under mild conditions to achieve highly regioselective halogenation at the 3-position of the pyridine ring. chemrxiv.orgnsf.gov

For the thiazole moiety, halogenation is also a common modification. The reactivity and regioselectivity depend on the specific reagents and reaction conditions employed.

Nucleophilic Substitutions: The N-(1,3-thiazol-2-yl)pyridin-2-amine scaffold can participate in nucleophilic substitution reactions in several ways. The primary amino group on the thiazole ring is nucleophilic and can react with various electrophiles. For instance, it can be acylated or can react with cyanates and thiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. researchgate.net

Furthermore, if a halogen atom is first introduced onto either the pyridine or thiazole ring, it can be displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols) via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions. This approach provides a powerful tool for introducing significant structural diversity. The lone pair on the amino group can participate in these reactions, attacking haloalkanes to produce secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts through successive substitutions. youtube.com

Table 1: Representative Halogenation and Nucleophilic Substitution Reactions for Pyridine and Thiazole Systems
Reaction TypeSubstrate TypeReagents and ConditionsProduct TypeKey Features
Pyridine Halogenation 2-Substituted Pyridine1. Tf₂O, Dibenzylamine, EtOAc2. N-Halosuccinimide (NBS, NIS), CH₂Cl₂, -78°C3. NH₄OAc, 60°C3-HalopyridineHigh regioselectivity for the 3-position; mild conditions. chemrxiv.orgnsf.gov
Thiourea Formation 2-Aminothiazole AnaloguePotassium thiocyanate (B1210189) (KSCN)N-Thiazolyl ThioureaNucleophilic attack of the amino group on the thiocyanate. researchgate.net
Urea Formation 2-Aminothiazole AnaloguePotassium cyanate (B1221674) (KOCN)N-Thiazolyl UreaNucleophilic attack of the amino group on the cyanate. researchgate.net
N-Alkylation Primary AmineHaloalkane (e.g., Bromomethane)Secondary AmineSequential substitution leading to secondary, tertiary, and quaternary products. youtube.com
Oxidation Reactions (e.g., N-Oxide Formation)

Oxidation of the N-(1,3-thiazol-2-yl)pyridin-2-amine core, particularly N-oxide formation on the pyridine nitrogen, is a significant transformation. Pyridine N-oxides exhibit altered electronic and steric properties compared to their parent pyridines. scripps.edu They are more electron-rich, which can facilitate certain electrophilic substitution reactions, and the N-oxide group can act as a hydrogen bond acceptor, influencing solubility and biological target interactions. scripps.edu

The synthesis of N-oxides is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net A key challenge in oxidizing molecules like N-(1,3-thiazol-2-yl)pyridin-2-amine is achieving selectivity, as the exocyclic amino group is also susceptible to oxidation. However, methods have been developed for the selective N-oxidation of heteroaromatic rings in the presence of more reactive aliphatic or exocyclic amines. nih.gov These methods often employ an in situ protonation strategy to deactivate the more basic amino group, allowing the less basic pyridine nitrogen to be selectively oxidized. nih.gov Catalytic systems, such as those using ruthenium trichloride (B1173362) with an oxidant, have also proven effective for these transformations under mild conditions. asianpubs.org

Table 2: Common Reagents for N-Oxidation of Pyridine Derivatives
Oxidizing AgentCatalyst/AdditiveTypical ConditionsSelectivity
Hydrogen Peroxide (H₂O₂)Ruthenium catalysts (e.g., RuCl₃)Acetonitrile/water, alkaline pH, 80°CHigh yields for various tertiary amines and pyridines. researchgate.netasianpubs.org
Hydrogen Peroxide (H₂O₂)HBF₄·OEt₂ / Iminium salt organocatalystCH₂Cl₂/HFIPSelective for pyridine N-oxidation in the presence of aliphatic amines. nih.gov
m-Chloroperoxybenzoic acid (m-CPBA)NoneChlorinated solvents (e.g., CH₂Cl₂)Common and effective, but may require control for substrates with multiple oxidizable sites.
2-Sulfonyloxaziridines (Davis' reagents)NoneAprotic solvents (e.g., CDCl₃), room tempAprotic and neutral conditions; useful for sensitive substrates. asianpubs.org
Reduction Reactions

Reduction reactions involving N-(1,3-thiazol-2-yl)pyridin-2-amine analogues are primarily relevant in the context of their synthesis, particularly for introducing amino groups or other reduced functionalities. For example, a common synthetic route to prepare amino-substituted analogues involves the reduction of a corresponding nitro-substituted precursor.

The reduction of aromatic nitro groups to primary amines is a fundamental transformation that can be accomplished using a wide array of reagents and conditions, offering excellent chemoselectivity. organic-chemistry.org This allows for the late-stage introduction of an amino group, which can be a key pharmacophoric feature or a handle for further derivatization.

Common methods for nitro group reduction include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. This method is highly efficient but may not be suitable for molecules containing other reducible groups like alkenes or alkynes.

Metal/Acid Reduction: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid (e.g., HCl).

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) hydrate (B1144303) or formic acid in the presence of a catalyst. organic-chemistry.org

Modern Reagents: A variety of modern reagents offer mild and highly chemoselective reduction of nitro groups, tolerating sensitive functional groups like ketones, esters, nitriles, and halogens. organic-chemistry.org Examples include the combination of diborane (B8814927) derivatives (B₂pin₂) with a base or trichlorosilane (B8805176) (HSiCl₃) with a tertiary amine. organic-chemistry.org

While reduction of the heterocyclic pyridine or thiazole rings is possible, it typically requires more forcing conditions, such as high-pressure hydrogenation, and is less commonly employed in derivatization strategies compared to the reduction of peripheral functional groups.

Optimization of Synthetic Pathways for Yield and Purity in Research Contexts

The efficient synthesis of N-(1,3-thiazol-2-yl)pyridin-2-amine analogues is paramount in research settings to enable rapid exploration of SAR. Optimization focuses on maximizing reaction yield, ensuring high purity of the final product, and improving scalability and reproducibility.

A common route to the 2-aminothiazole core is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative. For N-(1,3-thiazol-2-yl)pyridin-2-amine, this would involve reacting a 2-pyridyl-substituted α-haloketone with thiourea. Optimization of this pathway often involves fine-tuning several parameters:

Reaction Time and Temperature: Adjusting these parameters can minimize side-product formation and decomposition, leading to higher yields and purity.

Solvent Choice: The polarity and boiling point of the solvent can significantly impact reaction rates and product solubility.

Catalyst Loading: In catalyzed reactions, finding the optimal catalyst concentration is key to balancing reaction speed with cost and potential product contamination.

In the development of N,4-diaryl-1,3-thiazole-2-amines as potent tubulin inhibitors, researchers synthesized a series of analogues to probe the effects of different substituents. nih.gov The synthetic route involved the reaction of substituted phenacyl bromides with substituted phenylthioureas. nih.gov The success of such multi-component syntheses relies on carefully controlled conditions to ensure that the desired product is formed preferentially. For example, in a concise synthesis of a fluorinated N-(1,3-thiazol-2-yl)pyridin-2-amine kinase inhibitor, reaction conditions were selected to efficiently prepare the key amine precursor, which was then further functionalized. researchgate.net

Green Chemistry Considerations in Synthesis of N-(1,3-Thiazol-2-yl)pyridin-2-amine Analogues

Applying the principles of green chemistry to the synthesis of pharmacologically active molecules is of growing importance. The goal is to minimize environmental impact by reducing waste, avoiding hazardous materials, and improving energy efficiency.

For the synthesis of N-(1,3-thiazol-2-yl)pyridin-2-amine analogues, several green chemistry strategies can be considered, particularly in key transformations like halogenation and oxidation.

Green Halogenation: Traditional halogenation methods often use elemental halogens or reagents that produce stoichiometric waste. A greener alternative utilizes a system of an ammonium halide (e.g., NH₄Br) and hydrogen peroxide in a solvent like acetic acid. cdnsciencepub.com This method generates the active halogenating species in situ, with water as the only major byproduct, and avoids the use of harsher reagents like N-bromosuccinimide. cdnsciencepub.com This approach has shown comparable yields and regioselectivity to traditional methods for various heterocyclic substrates. cdnsciencepub.com

Green Oxidation: The use of aqueous hydrogen peroxide as an oxidant for N-oxide formation is a prime example of a green chemistry approach. researchgate.net It is inexpensive, has a high active oxygen content, and produces only water as a byproduct. When combined with an efficient and recyclable catalyst, it provides a sustainable alternative to stoichiometric peroxy-acid reagents like m-CPBA, which generate significant organic waste. researchgate.net

Solvent Choice: Replacing hazardous chlorinated solvents (e.g., dichloromethane) or polar aprotic solvents (e.g., DMF) with more environmentally benign alternatives like ethanol, water, or acetic acid is a key consideration. cdnsciencepub.com

Table 3: Comparison of Traditional vs. Green Approaches for Key Transformations
TransformationTraditional MethodGreen AlternativeGreen Chemistry Principle(s)
Bromination N-Bromosuccinimide (NBS) in THFAmmonium bromide (NH₄Br) / H₂O₂ in Acetic AcidSafer reagents, atom economy, less waste. cdnsciencepub.com
N-Oxidation m-Chloroperoxybenzoic acid (m-CPBA)H₂O₂ with a reusable catalystSafer reagents, catalytic vs. stoichiometric, less waste. researchgate.net
Nitro Reduction Sn/HCl or Fe/HClCatalytic transfer hydrogenation (e.g., Hydrazine/Pd-C)Reduced metal waste, milder conditions. organic-chemistry.org

By integrating these greener methodologies, the synthesis of N-(1,3-thiazol-2-yl)pyridin-2-amine analogues can be made more sustainable and efficient, aligning with modern standards of chemical research and development.

Conformational Analysis via Single-Crystal X-ray Diffraction

In a study of 4-(Pyridin-2-yl)thiazol-2-ylamine, the asymmetric unit of the crystal structure was found to contain three independent molecules at 150 K. researchgate.net The dihedral angles between the pyridine and thiazole rings in these molecules were determined to be 10.3(1)°, 10.6(1)°, and 1.8(1)°. researchgate.net This variation highlights the conformational flexibility of the molecule. The crystal structure is stabilized by intermolecular hydrogen bonding involving the amine N-H groups and heterocyclic nitrogen atoms. researchgate.net

For other derivatives, such as 5-(Pyridin-2-yl)-1,3-thiazol-2-amine, single-crystal X-ray diffraction has confirmed dihedral angles between the thiazole and pyridine rings ranging from 18.2° to 30.3°. In another case, the asymmetric unit of 4-{4-methyl-2-[(methyl)(4-methylphenyl)amino]-1,3-thiazol-5-yl}pyrimidin-2-amine contained two independent molecules with different dihedral angles of 2.48 (8)° and 12.82 (8)° between the thiazole and pyrimidine (B1678525) rings. nih.gov The planarity of the molecule can also be influenced by the substituents. For instance, in 3-[2-(1,3-thiazol-2-yl)diazen-1-yl]pyridine-2,6-diamine monohydrate, the thiazole and pyridine rings are nearly coplanar, with a dihedral angle of 2.9 (2)°. nih.gov

These crystallographic studies provide a static picture of the molecule in the solid state, revealing the preferred conformations and the significant role of intermolecular interactions in the crystal packing.

CompoundDihedral Angle(s) between RingsReference
4-(Pyridin-2-yl)thiazol-2-ylamine10.3(1)°, 10.6(1)°, 1.8(1)° researchgate.net
5-(Pyridin-2-yl)-1,3-thiazol-2-amine derivatives18.2°–30.3°
4-{4-methyl-2-[(methyl)(4-methylphenyl)amino]-1,3-thiazol-5-yl}pyrimidin-2-amine2.48 (8)°, 12.82 (8)° nih.gov
3-[2-(1,3-thiazol-2-yl)diazen-1-yl]pyridine-2,6-diamine monohydrate2.9 (2)° nih.gov

Investigation of Tautomerism and Electronic Effects using Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), have been employed to investigate the tautomerism and electronic effects in N-(1,3-Thiazol-2-yl)pyridin-2-amine. These computational studies provide valuable insights into the relative stabilities of different tautomeric forms and the electronic distribution within the molecule.

A key aspect of this compound is the potential for amine-imine tautomerism. Quantum chemical analysis has shown the existence of six competitive isomeric structures for N-(pyridin-2-yl)thiazol-2-amine within a relatively small energy difference of approximately 4 kcal/mol. nih.gov This suggests that multiple tautomeric forms could coexist in equilibrium. The studies indicate a competition between the thiazole and pyridine rings to accommodate the tautomeric hydrogen. nih.gov

Natural Bond Orbital (NBO) analysis, a quantum chemical technique, has been used to study the delocalization of electron density and intramolecular charge transfer. researchgate.net These calculations help in understanding the electronic effects of substituents on the pyridine and thiazole rings and their influence on the molecule's reactivity and stability. researchgate.netnih.gov The electronic absorption spectra of related thiazolo[3,2-a]pyridine derivatives have been investigated using Time-Dependent DFT (TD-DFT), which helps in assigning the observed electronic transitions. researchgate.net

Furthermore, upon protonation, theoretical studies suggest that a (L→N←L)(⊕) character becomes evident, with molecular orbital analysis indicating two lone pairs of electrons on the central nitrogen atom. nih.gov These computational investigations are crucial for understanding the fundamental electronic structure and reactivity of this class of compounds.

Application of Advanced NMR Techniques for Stereochemical and Dynamic Structural Insights

Advanced Nuclear Magnetic Resonance (NMR) techniques are powerful tools for elucidating the stereochemistry and dynamic structural features of N-(1,3-Thiazol-2-yl)pyridin-2-amine in solution. While one-dimensional ¹H and ¹³C NMR are routinely used for structural validation, more sophisticated two-dimensional techniques provide deeper insights. ipb.pt

Techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to establish the connectivity of atoms and the spatial proximity of protons, respectively, which is crucial for determining stereochemistry in complex derivatives. ipb.pt For instance, the Z-configuration of the exocyclic double bond in (5Z) 2-amino-5-arylidene-1,3-thiazol-4(5H)-one derivatives was confirmed by the chemical shift of the exocyclic methylene (B1212753) proton in ¹H NMR spectra. mdpi.com

Dynamic NMR spectroscopy can be employed to study conformational changes and tautomeric equilibria in solution. The rate of these processes can influence the appearance of NMR spectra, and by varying the temperature, it is possible to study the kinetics of these dynamic phenomena. For example, the study of annular tautomerism in benzotriazole (B28993) derivatives has been successfully conducted using variable temperature NMR. ipb.pt

In some cases, the presence of rotamers due to restricted rotation around single bonds can be observed in the NMR spectra. This phenomenon has been noted in the ¹H-NMR spectra of certain tertiary amines, leading to a mixture of conformers. sapub.org The use of different solvents, such as DMSO-d6 and CDCl3, can also influence the observed chemical shifts and provide information about solute-solvent interactions. sapub.org

High-Resolution Mass Spectrometry for Precise Molecular Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular formula of N-(1,3-Thiazol-2-yl)pyridin-2-amine and its derivatives. nanobioletters.com By providing highly accurate mass measurements, HRMS confirms the elemental composition of a molecule, which is a critical step in its characterization. nanobioletters.com

In addition to providing the molecular weight, mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), offers valuable information about the molecule's structure through the analysis of its fragmentation patterns. The way a molecule breaks apart upon ionization can reveal the connectivity of its constituent parts.

For related heterocyclic systems, it has been observed that the fragmentation often begins with the loss of side functional groups, followed by the cleavage of the heterocyclic rings. sapub.org In compounds containing both thiazole and pyrimidine rings, the thiazole ring has been shown to be less stable and fragments first. sapub.org The presence of a sulfur atom in the thiazole ring often leads to characteristic M+2 isotope peaks. sapub.org

The fragmentation of related amine-containing heterocyclic compounds often involves α-cleavage, where the bond adjacent to the nitrogen atom breaks, leading to the formation of a stable, nitrogen-containing cation. libretexts.org The specific fragmentation pathways can be elucidated through tandem MS experiments, providing further confirmation of the proposed structure. mdpi.com

Structure Activity Relationship Sar Studies of N 1,3 Thiazol 2 Yl Pyridin 2 Amine Derivatives

Elucidation of Key Pharmacophoric Features for Biological Activity

Key pharmacophoric features identified through various studies include:

The 2-aminopyridine (B139424) moiety: This group is crucial for establishing key interactions with the target protein.

The amine linker: The nitrogen bridge between the pyridine (B92270) and thiazole (B1198619) rings plays a significant role in maintaining the optimal conformation for binding.

Impact of Substituent Effects on Biological Potency and Selectivity

The biological potency and selectivity of N-(1,3-Thiazol-2-yl)pyridin-2-amine derivatives can be significantly modulated by the introduction of various substituents on both the pyridine and thiazole rings.

Substituents on the pyridine ring have a profound impact on the electronic and steric properties of the molecule, which in turn affects its biological activity.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the pyridine ring can alter the pKa of the pyridine nitrogen and influence its ability to form hydrogen bonds with the target protein. For instance, in a series of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives, modifying the position of the nitrogen within the pyridine ring from the 4-position to the 2-position resulted in a loss of activity, while moving it to the 3-position maintained comparable activity to the lead compound. nih.gov This highlights the sensitivity of the target to the electronic environment of the pyridine ring.

Steric Effects: The size and position of substituents on the pyridine ring can influence the molecule's ability to fit into the binding pocket of the target. Bulky substituents may cause steric hindrance, leading to a decrease in activity. Conversely, appropriately sized substituents can enhance binding by occupying specific hydrophobic pockets.

The following table summarizes the effects of various pyridine ring substitutions on the inhibitory activity of certain derivatives:

Compound Pyridine Ring Substitution Biological Activity (IC50 in µM)
Lead Compound4-pyridyl3.5
4aPhenylInactive
4b2-pyridylInactive
4c3-pyridyl3.5

Data sourced from studies on 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as Bloom Helicase inhibitors. nih.gov

Modifications to the thiazole ring are a key strategy for fine-tuning the biological activity and selectivity of N-(1,3-Thiazol-2-yl)pyridin-2-amine derivatives. acs.org

Substitution at the 4- and 5-positions: The introduction of substituents at the C4 and C5 positions of the thiazole ring can significantly impact potency. In some series, small alkyl groups at these positions are well-tolerated and can enhance activity. For example, a methyl group at the 4-position of the thiazole ring is a common feature in potent derivatives. acs.org

Replacement of the thiazole ring: Replacing the thiazole core with other heterocyclic systems has been explored to improve properties. acs.org For instance, replacing a thiadiazole with a 4-substituted thiazole maintained some inhibitory activity, whereas a 5-substituted thiazole was inactive. nih.gov This indicates a strict structural requirement for the orientation of the substituent on the heterocyclic ring.

The table below illustrates the impact of thiazole ring modifications on biological activity:

Compound Thiazole Ring Modification Biological Activity (IC50 in µM)
6b4-substituted thiazole28
6c5-substituted thiazoleInactive

Data from a study on Bloom Helicase inhibitors. nih.gov

The amino group at the 2-position of the thiazole ring is a critical component of the pharmacophore. acs.org Its primary role is to serve as a linker to the pyridine ring, but it also contributes to the electronic properties of the thiazole ring. Modifications at this position are generally not well-tolerated, as they can disrupt the essential binding interactions. However, in some related scaffolds, substitutions at the amino group have been explored. For instance, in a series of 2-aminothiazole (B372263) derivatives, the nature of the substituent at the amino site was found to affect enzymatic and cellular efficacies. acs.org

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are valuable tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogs. jocpr.comnih.gov

For N-(1,3-Thiazol-2-yl)pyridin-2-amine derivatives and related compounds, 2D and 3D-QSAR models have been developed. nih.gov These models use various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to quantify the structural features that are important for biological activity. The development of a QSAR model typically involves:

Data Set Selection: A series of compounds with known biological activities is selected.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive ability of the model is assessed using internal and external validation techniques.

For example, a QSAR study on a series of 2-(4-(piperidin-1-yl)piperidin-1-yl)-6-substituted thiazolo[4,5-b]pyridines as H3 receptor antagonists identified key descriptors influencing biological activity, such as T_C_N_5, T_N_O_2, XKMostHydrophobicHydrophilicDistance, and XAHydrophilicArea. derpharmachemica.com

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are important strategies in medicinal chemistry for the discovery of novel compounds with improved properties. cambridgemedchemconsulting.com

Scaffold Hopping: This strategy involves replacing the core scaffold of a molecule with a structurally different scaffold while maintaining the key pharmacophoric features. For N-(1,3-Thiazol-2-yl)pyridin-2-amine derivatives, this could involve replacing the thiazole or pyridine ring with other heterocyclic systems that can present the key binding groups in a similar spatial arrangement. nih.gov For example, in the development of macrofilaricidal compounds, a 1,2,4-thiadiazole (B1232254) core was identified as a successful replacement for an initial aminothiazole hit. acs.org

Bioisosteric Replacement: This involves the substitution of an atom or a group of atoms with another atom or group that has similar physical or chemical properties, leading to a molecule with similar biological activity. cambridgemedchemconsulting.comdrughunter.com In the context of N-(1,3-Thiazol-2-yl)pyridin-2-amine derivatives, bioisosteric replacements can be used to fine-tune pharmacokinetic properties, reduce toxicity, or improve metabolic stability. For example, replacing a chloro substituent with a bromine or fluorine was tolerated in a series of inhibitors, although it did not lead to improved potency. nih.gov

Molecular Pharmacology and Mechanistic Insights

Identification and Characterization of Molecular Targets

The N-(1,3-thiazol-2-yl)pyridin-2-amine scaffold has been the focus of medicinal chemistry research, leading to the identification of its interactions with specific molecular targets. The primary focus of published research has been on its role in kinase inhibition.

The core structure of N-(1,3-thiazol-2-yl)pyridin-2-amine has proven to be a versatile template for the development of kinase inhibitors. These compounds have a favorable kinase selectivity profile that can be modified with appropriate chemical substitutions. nih.gov The following sections detail the specific kinase families and isoforms for which this chemical series has been evaluated.

The most well-documented activity of the N-(1,3-thiazol-2-yl)pyridin-2-amine series is the potent and selective inhibition of Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov This receptor is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth.

Initial drug discovery efforts, modifying an azo-dye lead compound, identified the N-(1,3-thiazol-2-yl)pyridin-2-amine class as potent, selective, and low molecular weight inhibitors of KDR. nih.gov Further optimization of this series led to the development of compounds with excellent potency in both enzymatic and cell-based assays. nih.govbohrium.com Structure-activity relationship (SAR) studies revealed that substitutions on the thiazole (B1198619) ring and the pyridine (B92270) moiety could significantly influence inhibitory activity and pharmacokinetic properties. nih.govmdpi.com For instance, replacing a lipophilic phenyl group at the thiazole-5-position with a cyano moiety resulted in compounds with excellent enzymatic potency and improved metabolic stability. bohrium.com

Below is a table of representative compounds from this series and their corresponding inhibitory activities against KDR/VEGFR-2.

CompoundR Group (Thiazole-5-position)R' Group (Pyridine-4-position)KDR IC50 (nM)
1 PhenylH120
2 PhenylCH₂-N-acetylpiperazine13
3 CyanoCH₂-N-acetylpiperazine1.8
4 CyanoCH₂-(N-methylpiperazine-C(O)NHCH₃)0.9

Data compiled from foundational studies on the N-(1,3-thiazol-2-yl)pyridin-2-amine series. IC50 is the half-maximal inhibitory concentration.

A review of the scientific literature indicates that while derivatives of the related compound 5-(Pyridin-2-yl)-1,3-thiazol-2-amine have been explored as potential dual inhibitors of PI3K delta and gamma isoforms in patent literature, detailed, peer-reviewed research findings, including specific inhibitory concentrations (IC50) for the N-(1,3-Thiazol-2-yl)pyridin-2-amine scaffold against these targets, are not publicly available. Therefore, a comprehensive inhibition profile and data table cannot be provided at this time.

An extensive search of the scientific literature reveals no published studies evaluating N-(1,3-Thiazol-2-yl)pyridin-2-amine or its direct derivatives as inhibitors of Cyclin-Dependent Kinases 4 or 6 (CDK4/6). While other chemical scaffolds containing thiazole and pyridine motifs have been investigated for CDK4/6 inhibition, this specific activity has not been reported for the N-(1,3-Thiazol-2-yl)pyridin-2-amine core structure. acs.org

A review of published scientific literature indicates no studies reporting the evaluation of N-(1,3-Thiazol-2-yl)pyridin-2-amine or its derivatives for inhibitory activity against Rho-associated Protein Kinase II (ROCK II).

A comprehensive search of the scientific and medicinal chemistry literature found no reports of N-(1,3-Thiazol-2-yl)pyridin-2-amine or its analogues being investigated as inhibitors of either Monoamine Oxidase (MAO) or Acetylcholinesterase (AChE).

Interaction with DNA and Other Biological Macromolecules

The biological activity of N-(1,3-Thiazol-2-yl)pyridin-2-amine and related compounds is partially attributed to their ability to interact with crucial biological macromolecules. Some research suggests that these compounds may exert their effects by interacting directly with DNA. Additionally, molecular docking studies have shown that thiazole derivatives can have a favorable binding affinity for enzymes that interact with DNA, such as DNA gyrase. researchgate.net

Studies on structurally similar compounds, such as 1,10-phenanthroline (B135089) derivatives incorporating a 4-phenylthiazole (B157171) moiety, have demonstrated a capacity to bind and stabilize telomeric G-quadruplex DNA structures more effectively than double-stranded DNA. mdpi.com This preferential binding suggests a potential mechanism for interfering with telomere maintenance in cancer cells. mdpi.com The interaction with proteins is also a key aspect of their mechanism. For instance, N,4-diaryl-1,3-thiazole-2-amines have been shown through molecular docking to bind to the colchicine (B1669291) binding site of tubulin, a critical protein involved in microtubule formation. nih.gov

Elucidation of Cellular Mechanisms of Action (in vitro studies)

In vitro studies have been instrumental in deciphering the cellular effects of N-(1,3-Thiazol-2-yl)pyridin-2-amine derivatives, highlighting their potential as modulators of key cellular processes in cancer.

A significant mechanism of action for this class of compounds is the induction of apoptosis, or programmed cell death, in cancer cells. mdpi.com Research has demonstrated that derivatives can trigger apoptosis in various cancer cell lines. nih.gov For example, one study found that a pyridine-2,3-dihydrothiazole hybrid could induce apoptosis in HepG2 liver cancer cells. semanticscholar.org

The pro-apoptotic activity is often mediated through the modulation of key regulatory proteins. The aforementioned pyridine-dihydrothiazole hybrid was shown to increase the levels of the pro-apoptotic protein Bax and caspase-3, while decreasing the levels of the anti-apoptotic protein Bcl-2. semanticscholar.org This shift in the Bax/Bcl-2 ratio is a classic indicator of the intrinsic pathway of apoptosis. Similarly, other 1,3-thiazole derivatives have been shown to induce apoptosis through DNA fragmentation and increased caspase-3 activity. nih.govrsc.org

Table 1: Effects of Thiazole-Pyridine Derivatives on Apoptosis in Cancer Cell Lines

Compound Class Cell Line Observed Effects Reference
Pyridine-dihydrothiazole hybrid HepG2 Increased Bax and caspase-3, decreased Bcl-2 semanticscholar.org
1,3-Thiazole incorporated phthalimides MDA-MB-468, PC-12, MCF-7 DNA fragmentation, increased caspase-3 activity nih.gov

In addition to inducing apoptosis, N-(1,3-Thiazol-2-yl)pyridin-2-amine derivatives can interfere with the normal progression of the cell cycle in cancer cells. This disruption prevents cancer cells from dividing and proliferating.

One study on a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative found that it caused an accumulation of MV4-11 cells in the G1 phase of the cell cycle. acs.org At a concentration of 0.40 μM, the compound increased the G1 population to 85% compared to 61% in untreated cells. acs.org Other related compounds have demonstrated different effects; for instance, an N,4-diaryl-1,3-thiazole-2-amine was found to effectively arrest SGC-7901 gastric cancer cells at the G2/M phase in a concentration-dependent manner. nih.gov Another pyridine-dihydrothiazole hybrid was also reported to cause G1 cell cycle arrest. semanticscholar.org

Table 2: Cell Cycle Modulation by Thiazole-Pyridine Derivatives

Compound Derivative Cell Line Effect Reference
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine MV4-11 G1 phase accumulation acs.org
N,4-diaryl-1,3-thiazole-2-amine SGC-7901 G2/M phase arrest nih.gov

The anticancer effects of N-(1,3-Thiazol-2-yl)pyridin-2-amine derivatives are often rooted in their ability to modulate critical intracellular signaling pathways that control cell growth, survival, and proliferation. The PI3K/Akt/mTOR pathway is a key cascade that is frequently dysregulated in cancer. nih.govmdpi.com

Derivatives of N-(1,3-Thiazol-2-yl)pyridin-2-amine have been specifically identified as inhibitors of phosphoinositide 3-kinase (PI3K). The inhibition of the PI3K signaling pathway is a primary mechanism through which these compounds can induce apoptosis in cancer cells. The PI3K/Akt/mTOR pathway also has a crosstalk with the NF-κB signaling pathway, which is centrally involved in cancer development and progression. nih.govresearchgate.net By modulating PI3K signaling, these compounds can also affect the downstream NF-κB transcription factor, which plays a role in inflammation, cell survival, and angiogenesis. nih.govresearchgate.net

Binding Mode Analysis and Ligand-Target Interactions (e.g., Molecular Docking)

Molecular docking and modeling studies have provided significant insights into how N-(1,3-Thiazol-2-yl)pyridin-2-amine and its derivatives interact with their biological targets at a molecular level. These computational techniques help to predict the binding modes and identify key interactions that are crucial for their inhibitory activity.

For the N-(1,3-thiazol-2-yl)pyridin-2-amine series, molecular modeling has been used to postulate a specific conformational preference and binding mode within the active site of KDR kinase, an important enzyme in angiogenesis. nih.gov In another study, docking simulations of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives with cyclin-dependent kinases (CDK2, CDK4, and CDK6) revealed specific hydrogen bond interactions within the ATP-binding pocket of these enzymes. semanticscholar.orgnih.gov For example, interactions with amino acid residues such as Asp163 in CDK6 were identified. nih.gov

Docking studies have also elucidated interactions with other targets. Thiazolyl pyridine compounds have been docked against the epidermal growth factor receptor (EGFR) tyrosine kinase to investigate their mechanism of action. mdpi.com Furthermore, docking simulations predicted that certain N,4-diaryl-1,3-thiazole-2-amines could bind effectively to the colchicine binding site of tubulin, explaining their ability to disrupt microtubule dynamics. nih.gov These computational analyses are invaluable for understanding structure-activity relationships and for the rational design of more potent and selective inhibitors. researchgate.net

Table 3: Summary of Compound Names

Compound Name
N-(1,3-Thiazol-2-yl)pyridin-2-amine
N,4-diaryl-1,3-thiazole-2-amine
4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine
2-(1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazinylidene)ethyl)phenol
Bax
Bcl-2

Preclinical Biological Evaluation of N 1,3 Thiazol 2 Yl Pyridin 2 Amine Analogues Excluding Human Clinical Data

In Vitro Anti-cancer/Antiproliferative Activity against Various Cancer Cell Lines

Analogues of N-(1,3-Thiazol-2-yl)pyridin-2-amine have been the subject of extensive investigation for their potential as anti-cancer agents. In vitro studies have demonstrated their ability to inhibit the proliferation of a variety of human cancer cell lines, including those derived from leukemia, breast cancer, colon carcinoma, and lung cancer.

The antiproliferative effects of N-(1,3-Thiazol-2-yl)pyridin-2-amine analogues have been evaluated against leukemia cell lines, showing promising activity. For instance, a novel series of nortopsentin analogues, which incorporate the thiazole (B1198619) and pyridine (B92270) moieties, were synthesized and tested for their antiproliferative effects. nih.gov One of these analogues demonstrated a GI50 value of 4.5 µM against the P388 murine leukemia cell line. nih.gov Further modifications, such as methylation of the indole (B1671886) nitrogen atoms in related nortopsentin compounds, led to a significant enhancement in cytotoxicity, with GI50 values ranging from 0.64 to 1.70 µM. nih.gov

A study on pyridine-thiazole hybrid molecules also revealed significant cytotoxic action against various tumor cell lines.

Below is a summary of the reported in vitro anticancer activity of selected N-(1,3-Thiazol-2-yl)pyridin-2-amine analogues against leukemia cell lines.

Compound/AnalogueCell LineIC50/GI50 (µM)Source
Nortopsentin AnalogueP3884.5 nih.gov
Methylated Nortopsentin AnalogueP3880.64 - 1.70 nih.gov

Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro, while GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

The potential of N-(1,3-Thiazol-2-yl)pyridin-2-amine analogues as therapeutic agents for breast cancer has been explored through in vitro studies against several breast cancer cell lines. A series of 2-quinolinone derivatives, which can be considered structural analogues, were synthesized and evaluated for their antiproliferative activity. mdpi.com One compound, in particular, showed significant growth inhibitory potential against T47D, MCF-7, and MDA-MB-231 breast cancer cell lines, with IC50 values of 2.20 ± 1.5 µM, 3.03 ± 1.5 µM, and 11.90 ± 2.6 µM, respectively. mdpi.com

Another study on novel heterocyclic structures demonstrated that N2-(p-trifluoromethyl)aniline-substituted 2,4-diaminopyridine derivatives, which share structural similarities, exhibited significant antiproliferative activity against various human cancer cell lines, including MCF-7 and MDA-MB-231. researchgate.net Furthermore, indenopyrimidine-2,5-dione analogues were evaluated for their antiproliferative activities against MCF-7 (ER+) and MDA-MB-231 (ER-) breast cancer cells. nih.gov

The following table summarizes the in vitro antiproliferative activity of representative analogues against breast cancer cell lines.

Compound/AnalogueCell LineIC50 (µM)Source
2-Quinolinone DerivativeT47D2.20 ± 1.5 mdpi.com
2-Quinolinone DerivativeMCF-73.03 ± 1.5 mdpi.com
2-Quinolinone DerivativeMDA-MB-23111.90 ± 2.6 mdpi.com
Pyranopyridine DerivativeMCF-760 mdpi.com
Pyrazolo[4,3-c]hexahydropyridine DerivativeMDA-MB-2314.2 mdpi.com
Pyrazolo[4,3-c]hexahydropyridine DerivativeMCF-72.4 mdpi.com

The antiproliferative screening of N-(1,3-Thiazol-2-yl)pyridin-2-amine analogues has been extended to colon carcinoma and lung cancer cell lines. A series of newly synthesized substituted pyridine candidates were evaluated for their effects on various cancer cell lines. nih.gov The results indicated that large-cell lung and colon cancer cell lines were among the most affected. nih.gov One particular derivative demonstrated high antiproliferative effects with IC50 values of 25 ± 2.6 nM against the NCI-H460 lung cancer cell line and 16 ± 2 nM against the RKOP 27 colon cancer cell line. nih.gov

Another study focused on nicotinamide (B372718) derivatives, which were used to prepare novel condensed thieno[2,3-b]pyridines. semanticscholar.org Several of these compounds showed interesting antitumor activity, particularly as anti-hepatocellular and anti-colon cellular carcinoma agents against cell lines such as HCT-116. semanticscholar.org

The table below presents a summary of the in vitro antiproliferative activity of selected analogues against colon and lung cancer cell lines.

Compound/AnalogueCell LineCancer TypeIC50 (nM)Source
Substituted Pyridine DerivativeNCI-H460Large-Cell Lung Cancer25 ± 2.6 nih.gov
Substituted Pyridine DerivativeRKOP 27Colon Cancer16 ± 2 nih.gov

In Vitro and In Vivo (Animal Model) Studies for Anti-infective Applications

In addition to their anti-cancer properties, analogues of N-(1,3-Thiazol-2-yl)pyridin-2-amine have been investigated for their potential in treating infectious diseases, including leishmaniasis and malaria.

The pyridine-thiazole hybrid structure has been explored for its potential against Leishmania parasites. Studies have shown that derivatives of 5-(Pyridin-2-yl)-1,3-thiazol-2-amine exhibit significant in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis. These findings suggest that this class of compounds may interact with critical biochemical pathways necessary for the parasite's survival.

While in vitro studies are promising, there is a limited amount of published in vivo data specifically for N-(1,3-Thiazol-2-yl)pyridin-2-amine analogues in animal models of leishmaniasis. However, studies on related heterocyclic compounds provide proof-of-concept for their potential. For example, in vivo studies of thiadiazine thione derivatives in a BALB/c mouse model of cutaneous leishmaniasis caused by Leishmania tropica have demonstrated a reduction in lesion size and parasite load. nih.govrcsi.com Similarly, derivatives of 3-alkoxy-1-benzyl-5-nitroindazoles have shown therapeutic efficacy in a murine model of cutaneous leishmaniasis. mdpi.com

Compound ClassLeishmania SpeciesStudy TypeKey FindingsSource
5-(Pyridin-2-yl)-1,3-thiazol-2-amine derivativesL. donovaniIn VitroSignificant activity observed
Thiadiazine thione derivativesL. tropicaIn Vivo (BALB/c mice)Reduction in lesion size and parasite load nih.govrcsi.com
3-alkoxy-1-benzyl-5-nitroindazole derivativesL. amazonensisIn Vivo (BALB/c mice)Significant reduction in lesion development and parasite load mdpi.com

The N-(1,3-Thiazol-2-yl)pyridin-2-amine scaffold has also been investigated for its potential as an antimalarial agent. Similar to their antileishmanial activity, these compounds are thought to interfere with essential biochemical pathways in Plasmodium species. A series of thiazole analogues were prepared and evaluated for their in vitro activities against the chloroquine-sensitive Plasmodium falciparum 3D7 strain, with some compounds demonstrating high antimalarial potency. cabidigitallibrary.org

While in vitro data is available, specific in vivo studies in animal models of malaria for N-(1,3-Thiazol-2-yl)pyridin-2-amine analogues are not extensively reported in the literature. However, research on other pyridine-containing analogues has shown promise. For instance, a novel pyrazolopyridine derivative has demonstrated in vivo activity in both Plasmodium berghei- and Plasmodium falciparum-infected mouse models. mmv.orgnih.govacs.org Additionally, in vitro studies of 2-acylpyridine thiosemicarbazones have shown activity against chloroquine-resistant P. falciparum, although this did not always correlate with in vivo activity in mice infected with P. berghei. nih.gov

Compound ClassPlasmodium SpeciesStudy TypeKey FindingsSource
Thiazole analoguesP. falciparum (3D7 strain)In VitroHigh antimalarial potency cabidigitallibrary.org
Pyrazolopyridine derivativeP. berghei, P. falciparumIn Vivo (mouse models)Demonstrated in vivo activity mmv.orgnih.govacs.org
2-Acylpyridine thiosemicarbazonesP. falciparum (chloroquine-resistant)In VitroActive against resistant strains nih.gov

Antimicrobial and Antifungal Spectrum of Activity

Derivatives of N-(1,3-Thiazol-2-yl)pyridin-2-amine have demonstrated a range of antimicrobial and antifungal activities in preclinical studies. The core structure, which combines thiazole and pyridine rings, is a key contributor to these biological effects.

A series of 1,3-thiazole and benzo[d]thiazole derivatives were evaluated for their in vitro antimicrobial activity against various pathogens. nih.gov Compounds with a 4-hydroxyphenyl substituent at the 2-position of a benzo[d]thiazole nucleus showed promising antibacterial activities against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. nih.gov For instance, certain 2-phenyl-1,3-thiazole derivatives exhibited notable antibacterial and antifungal properties at higher concentrations. nih.gov

The antimicrobial potential of these compounds is influenced by the nature and position of substituents on the thiazole and pyridine rings. For example, studies on other pyridine and thiazole-based hydrazides have shown that specific substitutions can enhance antimicrobial efficacy. nih.gov Research has also highlighted that thiazole-containing compounds, in general, are promising scaffolds for developing new antimicrobial agents to combat drug-resistant strains. nih.gov

Below is a summary of the antimicrobial and antifungal activity of selected N-(1,3-Thiazol-2-yl)pyridin-2-amine analogues and related thiazole derivatives.

Compound TypeTest Organism(s)Activity/EndpointKey Findings
2-Phenyl-1,3-thiazole derivativesStaphylococcus aureus, Escherichia coli, Aspergillus nigerMinimum Inhibitory Concentration (MIC)Exhibited antimicrobial activity at concentrations of 125–200 μg/mL. nih.govresearchgate.net
Benzo[d]thiazole derivatives with 4-hydroxyphenyl substituentStaphylococcus aureus, Escherichia coli, Aspergillus nigerMinimum Inhibitory Concentration (MIC)Displayed significant antibacterial and antifungal activity at concentrations of 50–75 μg/mL. nih.govresearchgate.net
Thiazole derivative with 5-phenyl azo groupGram-positive bacteria, Enterobacter cloacaeInhibition Zone (IZ)Showed high activity against two Gram-positive bacteria (IZs of 20 mm) and activity comparable to Ciprofloxacin against E. cloacae (IZ of 23 mm). nih.gov
Thiazole derivative with phenyl hydrazo groupEscherichia coli, Candida albicans, Bacillus pumilusInhibition Zone (IZ)Demonstrated promising antibacterial effect against E. coli (IZ of 22 mm) and C. albicans (IZ of 19 mm). nih.gov

Anti-tubercular Activity (in vitro and preclinical models)

The 2-aminothiazole (B372263) scaffold, a core component of N-(1,3-Thiazol-2-yl)pyridin-2-amine, has been a significant focus of anti-tubercular drug discovery. Numerous analogues have been synthesized and tested for their activity against Mycobacterium tuberculosis (Mtb).

One study explored a large series of 2-aminothiazole analogues and found that they possess potent activity against Mtb, with some compounds achieving sub-micromolar minimum inhibitory concentrations (MICs). nih.gov A key finding from this research was the essential role of a 2-pyridyl moiety at the C-4 position of the thiazole ring for anti-tubercular activity; replacing the pyridine ring resulted in a loss of activity. nih.gov The C-2 position of the thiazole, however, was found to accommodate a range of lipophilic substitutions while retaining activity. nih.gov For instance, the analogue 4-(Pyridin-2-yl)-N-(pyridin-3-yl)thiazol-2-amine was identified as a highly potent compound in this series. nih.gov

Further research into related structures, such as imidazo[1,2-a]pyridine (B132010) derivatives, has also yielded compounds with significant anti-TB activity, with MICs ranging from 1.6 to 6.25 μg/mL against the H37Rv strain of Mtb. nih.gov This highlights the potential of pyridine-containing heterocyclic systems in the development of novel anti-tubercular agents.

The following table summarizes the in vitro anti-tubercular activity of representative N-(1,3-Thiazol-2-yl)pyridin-2-amine analogues and related compounds.

CompoundTarget OrganismActivity/EndpointKey Findings
4-(Pyridin-2-yl)-N-(pyridin-3-yl)thiazol-2-amineMycobacterium tuberculosisMinimum Inhibitory Concentration (MIC)Identified as one of the most potent analogues in its series. nih.gov
2-Aminothiazole AnaloguesMycobacterium tuberculosisMinimum Inhibitory Concentration (MIC)Achieved sub-micromolar MICs, demonstrating good activity against Mtb growth. nih.gov
Imidazo[1,2-a]pyridine derivatives (e.g., 6b, 6c, 6e)Mycobacterium tuberculosis H37RvMinimum Inhibitory Concentration (MIC)Exhibited potent anti-TB activity with MICs ranging from 1.6 to 6.25 μg/mL. nih.gov

Evaluation of Anticonvulsant Properties (in vivo animal models)

The therapeutic potential of N-(1,3-Thiazol-2-yl)pyridin-2-amine analogues extends to the central nervous system, with several studies investigating their anticonvulsant properties in preclinical animal models. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are commonly used to evaluate anticonvulsant activity.

In one study, a series of thiazole-bearing 4-thiazolidinones were synthesized and evaluated for their anticonvulsant effects. mdpi.com Certain compounds within this series demonstrated excellent anticonvulsant activity in both the MES and scPTZ models. mdpi.com Another investigation of N-(2-hydroxyethyl)amide derivatives also identified potent anticonvulsant activity in the MES test, with some compounds showing a protective index greater than that of the standard drug, valproate. nih.gov

The anticonvulsant activity of these compounds is often attributed to their interaction with various neurological targets. For example, some thiazole derivatives are thought to exert their effects through a GABA-mediatory action. nih.gov

The table below presents the anticonvulsant activity of selected thiazole-containing compounds in preclinical models.

Compound TypeAnimal ModelTestActivity/EndpointKey Findings
Thiazole-bearing 4-thiazolidinones (e.g., Ib, IId, IIj)MiceMES and scPTZAnticonvulsant ActivityShowed excellent anticonvulsant activity in both models. mdpi.com
N-(2-hydroxyethyl)amide derivativesMiceMESED₅₀Demonstrated potent anticonvulsant activity with ED₅₀ values ranging from 20.5 to 23.3 mg/kg. nih.gov
Benzothiazole derivative (Compound 5)MiceMES and scPTZED₅₀Exhibited potent anticonvulsant activity with an ED₅₀ of 40.96 mg/kg in the MES test and 85.16 mg/kg in the scPTZ test. nih.gov
1-[(2-phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole analoguesMiceMES and PTZAnticonvulsant ActivityDisplayed noticeable anticonvulsant activity at doses of 30 and 100 mg/kg. nih.gov

Immunomodulatory and Anti-inflammatory Research

Preclinical research has indicated that N-(1,3-Thiazol-2-yl)pyridin-2-amine analogues possess immunomodulatory and anti-inflammatory properties. These activities are often evaluated using in vivo models such as carrageenan-induced rat paw edema and in vitro assays like the inhibition of protein denaturation.

A study on new thiazolo[4,5-b]pyridin-2-one derivatives demonstrated considerable anti-inflammatory effects in the carrageenan-induced rat paw edema model, with some compounds approaching or exceeding the activity of the reference drug, Ibuprofen. biointerfaceresearch.com Similarly, a series of N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamides were synthesized and screened for their anti-inflammatory activity, with several compounds showing significant effects. researchgate.net

In vitro studies on pyridine- and thiazole-based hydrazides, evaluated by the inhibition of bovine serum albumin denaturation, also revealed anti-inflammatory potential, with IC₅₀ values ranging from 46.29 to 100.60 μg/mL. nih.govacs.org The presence of hydroxyl and methoxy (B1213986) groups on the aromatic ring was found to enhance this activity. acs.org

The table below summarizes the anti-inflammatory activity of selected N-(1,3-Thiazol-2-yl)pyridin-2-amine analogues and related compounds.

Compound TypeModel/AssayActivity/EndpointKey Findings
Thiazolo[4,5-b]pyridin-2-one derivativesCarrageenan-induced rat paw edemaInhibition of inflammationDemonstrated considerable anti-inflammatory effects, with some compounds comparable to Ibuprofen. biointerfaceresearch.com
N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamidesProtein denaturation methodInhibition of denaturationCompounds IIc, IIf, IIh, and IIj were found to be significant active agents at 100 mg/ml. researchgate.net
Pyridine- and thiazole-based hydrazidesInhibition of bovine serum albumin denaturationIC₅₀Showed inhibition in the range of IC₅₀ values of 46.29–100.60 μg/mL. nih.govacs.org

Preclinical Pharmacokinetic and ADMET Prediction Studies (computational and in vitro)

Computational and in vitro studies are crucial for predicting the pharmacokinetic properties and the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of new chemical entities. For N-(1,3-Thiazol-2-yl)pyridin-2-amine analogues, such studies have provided valuable insights into their drug-likeness.

In silico ADMET prediction studies have been conducted on various thiazole and pyridine-containing compounds. For a novel 4-(4-chlorophenyl)-N-phenyl-3-(pyridin-4-yl)thiazol-2(3H)-imine derivative, ADME properties were predicted using software like SwissADME. researchgate.net Similarly, for a series of pyridine and thiophene (B33073) moiety-containing chalcones, ADME properties were evaluated, and no toxicological risks were found. royalsocietypublishing.org

These computational tools help in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. The predictions often include parameters such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

The table below provides a summary of the findings from preclinical pharmacokinetic and ADMET prediction studies on related thiazole derivatives.

Compound TypeStudy TypeParameters EvaluatedKey Findings
4-(4-chlorophenyl)-N-phenyl-3-(pyridin-4-yl)thiazol-2(3H)-imineIn silico (SwissADME)ADME propertiesThe pharmacokinetic and ADME properties were investigated. researchgate.net
Pyridine and thiophene moiety-containing chalconesIn silicoADME properties and toxicological risksThe newly synthesized derivatives satisfied the ADME properties, and no toxicological risks were found. royalsocietypublishing.org
Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivativesIn silicoPharmacokinetic and drug-like propertiesThe compounds showed potential to be effective inhibitors of α-amylase and were suggested for further research. plos.org
Substituted phenyl and furan (B31954) ring containing thiazole Schiff base derivativesIn silicoADMET predictionThe study involved in silico ADMET prediction for the synthesized compounds. nih.gov

Computational Chemistry and Cheminformatics in N 1,3 Thiazol 2 Yl Pyridin 2 Amine Research

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing critical information about the ligand-protein interaction. For the N-(1,3-thiazol-2-yl)pyridin-2-amine scaffold and its derivatives, docking studies have been instrumental in elucidating binding modes and identifying key interactions with various biological targets. nih.govmdpi.com

These simulations have successfully modeled the interactions of this class of compounds with multiple protein targets, including various kinases and viral proteases. nih.govmdpi.comnih.govnih.gov For instance, molecular modeling of N-(1,3-thiazol-2-yl)pyridin-2-amines as KDR kinase inhibitors has postulated a specific conformational preference and binding mode within the enzyme's active site. nih.gov In studies targeting cyclin-dependent kinases (CDK2, CDK4, and CDK6), derivatives such as 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amines were analyzed to understand their structure-activity relationships. nih.govnih.gov Similarly, thiazole-pyridine scaffolds have been docked into the active site of the SARS-CoV-2 main protease (Mpro), with some derivatives showing high binding affinities. mdpi.com

Key interactions typically observed in these docking studies include hydrogen bonds formed with the pyridine (B92270) nitrogen and hydrophobic contacts involving the thiazole (B1198619) ring. nih.gov The binding affinity is often quantified by a docking score, with more negative values indicating stronger binding. For example, certain thiazole compounds investigated as potential COVID-19 inhibitors yielded docking scores ranging from -5.8 to -8.6 kcal/mol against the Mpro active site. mdpi.com Another study on thiazolo[3,2-a]pyridine derivatives targeting α-amylase identified a lead compound with a binding energy of -7.43 Kcal/mol. plos.org

Target ProteinDerivative ClassKey Interactions NotedBinding Affinity (kcal/mol)
KDR Kinase N-(1,3-thiazol-2-yl)pyridin-2-aminesPostulated conformational preference in the active siteNot specified
CDK2/4/6 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-aminesInteractions within binding pocketsNot specified
SARS-CoV-2 Mpro Thiazole-pyridine scaffoldsH-acceptor, H-donor, and hydrophobic interactions-5.8 to -8.6
α-Amylase Thiazolo[3,2-a]pyridine-6,8-dicarbonitrilesInteractions with essential amino acid residuesup to -7.43
Urate Oxidase Pyridine-thiazole derivativesHydrogen bonding (e.g., with Val227) and π-interactions (e.g., with Arg176)-4.96 to -5.45

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Following molecular docking, molecular dynamics (MD) simulations are frequently employed to assess the conformational stability of the ligand-protein complex and to analyze its binding dynamics over time. nih.govnih.gov MD simulations provide a more realistic model of the biological environment by allowing atoms to move, thus validating the docking poses and offering deeper insights into the stability of the predicted interactions. mdpi.com

For derivatives of the N-(1,3-thiazol-2-yl)pyridin-2-amine scaffold, MD simulations have been used to verify the stability of their complexes with targets like CDK2, CDK4, and CDK6. nih.govnih.govresearchgate.net These simulations help to confirm that the key interactions observed in static docking models are maintained over a period of time in a dynamic system. By calculating parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can evaluate the stability of the ligand in the binding pocket and the flexibility of the protein residues. researchgate.net The results from MD simulations and subsequent binding free energy calculations help to confirm the rationality of the docking results and understand the thermodynamic properties of the binding process. mdpi.comnih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties and reactivity of molecules. nih.gov These methods provide detailed information about electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to understanding a molecule's behavior and its interactions with biological targets. nih.govuniversci.com

Quantum chemical analyses have been used to study the electronic structure of molecules containing the pyridine-thiazole framework. nih.gov Studies on related structures have shown that tautomerism, the dynamic shifting of a hydrogen atom between nitrogen atoms on the thiazole and pyridine rings, can significantly influence the electronic properties. This tautomerism can create divalent N(I) centers, which enhance the electron-donating capacity of the molecule. The distribution of electron density, often visualized using Molecular Electrostatic Potential (MEP) maps, can predict possible sites for electrophilic and nucleophilic attacks, which helps to explain the binding interactions observed in docking studies. nih.gov

The site of protonation in a molecule can be crucial for its pharmacokinetic properties and its ability to interact with a target protein. Quantum chemical studies can predict the most likely protonation sites by calculating protonation energies. For the N-(1,3-thiazol-2-yl)pyridin-2-amine scaffold, the basicity of the various nitrogen atoms (in the pyridine ring, thiazole ring, and amine linker) is a key factor. The lone pair of electrons on a pyridine nitrogen is typically more available for protonation than those on a thiazole nitrogen. libretexts.org Theoretical studies on similar structures have shown that protonation often occurs on the pyridine nitrogen. mdpi.com Tautomeric states can directly affect these protonation sites, which in turn influences the binding modes and pharmacokinetics of the compound.

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design strategies have been successfully applied to the N-(1,3-thiazol-2-yl)pyridin-2-amine series.

Structure-Based Design: This approach relies on the known 3D structure of the target protein. As detailed in the molecular docking section, researchers have used the crystal structures of enzymes like KDR kinase and CDKs to design and optimize inhibitors. nih.govacs.org By analyzing the binding pocket, modifications can be made to the lead compound to improve its potency and selectivity. acs.org For example, a novel N-(1,3-thiazol-2-yl)pyridin-2-amine series of KDR kinase inhibitors was developed by modifying an initial azo-dye lead compound. nih.gov

Ligand-Based Design: When the 3D structure of the target is unknown, ligand-based methods are used. These rely on the analysis of a set of molecules known to be active against the target. Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a prominent example. This method has been used to analyze the SAR of CDK2, CDK4, and CDK6 inhibitors, leading to the development of highly potent and selective compounds. nih.govnih.govacs.org

The combination of these approaches, integrating 3D-QSAR, molecular docking, and MD simulations, has proven effective in fostering the development of highly potent inhibitors based on the N-(1,3-thiazol-2-yl)pyridin-2-amine scaffold. nih.gov

Predictive Modeling for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) (Computational)

In silico ADMET prediction is a critical step in modern drug discovery, allowing for the early assessment of a compound's drug-like properties and potential liabilities. universci.combiointerfaceresearch.com Various software tools, such as SwissADME and admetSAR, are used to calculate physicochemical properties and predict pharmacokinetic behavior. nih.gov

For N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives and related thiazole-containing compounds, computational ADMET studies have been widely reported. universci.comnih.govresearchgate.net These analyses typically evaluate compliance with established guidelines for drug-likeness, such as Lipinski's Rule of Five. nih.gov This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight over 500, a LogP value above 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. nih.gov Studies on various thiazolo[3,2-a]pyridine and other related derivatives have shown that they generally adhere to these rules, indicating a higher probability of good oral bioavailability. biointerfaceresearch.comnih.gov

ADMET ParameterPrediction MethodGeneral Findings for Thiazole-Pyridine Derivatives
Drug-Likeness Lipinski's Rule of Five (Ro5)Compounds generally adhere to Ro5 with few or no violations. biointerfaceresearch.comnih.gov
Absorption Caco-2 Permeability, Human Intestinal AbsorptionPredictions guide modifications to optimize permeability.
Distribution Blood-Brain Barrier (BBB) Penetration, Plasma Protein BindingVaries by specific derivative; some analogs show high brain exposure. nih.gov
Metabolism Cytochrome P450 (CYP) InhibitionIn silico tools predict potential interactions with key metabolic enzymes.
Toxicity AMES Mutagenicity, CarcinogenicityEarly computational screening helps to flag potentially toxic compounds. universci.com

Future Perspectives and Research Challenges

Development of Novel Synthetic Methodologies for Enhanced Accessibility

A crucial aspect of advancing the therapeutic potential of the N-(1,3-thiazol-2-yl)pyridin-2-amine core is the development of efficient and versatile synthetic routes. Early syntheses, while effective, often involved multiple steps. Future research is focused on creating more concise and high-yielding methodologies to facilitate the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Key areas of development include:

One-Pot Multicomponent Reactions: Shifting from linear, stepwise synthesis to convergent, one-pot strategies is a primary goal. Such reactions, which combine three or more starting materials in a single operation, can significantly reduce reaction time, cost, and waste, thereby enhancing accessibility to a wide range of derivatives. acs.org

Catalyst-Mediated Synthesis: The exploration of novel catalysts, such as palladium or copper-based systems, can enable more efficient and selective formation of the key C-N and C-S bonds within the molecular scaffold. mdpi.com

Flow Chemistry: The application of continuous flow chemistry offers advantages in terms of safety, scalability, and reaction control. This technology could be instrumental in the large-scale production of lead candidates for preclinical and clinical studies.

Microwave-Assisted Synthesis: This technique can accelerate reaction rates and improve yields for key cyclization and cross-coupling steps, further streamlining the synthesis of diverse analogs.

A comparison of traditional versus modern synthetic approaches highlights the potential for significant improvements in efficiency.

ParameterTraditional Linear SynthesisModern Convergent/Catalyst-Mediated Synthesis
Number of Steps Multiple, sequential stepsFewer steps, often one-pot
Overall Yield Often lower due to cumulative lossesGenerally higher
Time Efficiency Time-consumingRapid analog generation
Resource & Waste Higher solvent and reagent consumptionMore atom-economical, less waste
Scalability Can be challengingMore amenable to scale-up

This table provides a generalized comparison of synthetic approaches for complex heterocyclic compounds.

Exploration of New Biological Targets and Therapeutic Areas

While initially identified as a KDR kinase inhibitor for anti-angiogenic cancer therapy, the N-(1,3-thiazol-2-yl)pyridin-2-amine scaffold possesses the structural features to interact with the ATP-binding pocket of various other kinases. nih.govaacrjournals.org Future research will undoubtedly focus on exploring its activity against a broader range of biological targets to unlock its potential in other therapeutic areas.

Potential new targets and areas include:

Cyclin-Dependent Kinases (CDKs): Structurally related scaffolds, such as 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amines, have demonstrated high potency and selectivity as inhibitors of CDK4 and CDK6, which are validated targets in cancer therapy. smolecule.comresearcher.life This suggests that derivatives of N-(1,3-Thiazol-2-yl)pyridin-2-amine could be rationally designed to target these cell cycle kinases.

Phosphoinositide 3-Kinase (PI3K): The PI3K signaling pathway is frequently dysregulated in cancer. Related aminothiazole compounds have been shown to inhibit this pathway, indicating another promising avenue for investigation. aacrjournals.org

Infectious Diseases: The thiazole-pyridine motif is found in compounds with antimicrobial and antiprotozoal activity. researchgate.net Studies on related structures have shown potential against Leishmania donovani, opening up possibilities for developing novel treatments for neglected tropical diseases. aacrjournals.org

Inflammatory Diseases: Given the role of various kinases in inflammatory signaling cascades, there is potential to develop derivatives as anti-inflammatory agents.

Advanced Computational Approaches for Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with improved properties. For the N-(1,3-thiazol-2-yl)pyridin-2-amine scaffold, advanced computational approaches are critical for navigating the vast chemical space and predicting the effects of structural modifications.

Future computational efforts will likely involve:

Molecular Dynamics (MD) Simulations: While static molecular docking provides a snapshot of binding, MD simulations can reveal the dynamic interactions between an inhibitor and its target kinase over time. nih.gov This provides deeper insights into the stability of the binding mode and the role of specific residues.

Free Energy Perturbation (FEP): FEP and other rigorous free energy calculation methods can more accurately predict the binding affinity of new analogs before they are synthesized, helping to prioritize the most promising candidates and reduce wasted synthetic effort.

In Silico ADME/T Prediction: Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties is crucial. nih.gov Machine learning models trained on large datasets can forecast properties like oral bioavailability, blood-brain barrier permeability, and potential off-target toxicities, such as hERG channel inhibition. researchgate.netacs.org

Quantum Mechanics (QM) Methods: Density Functional Theory (DFT) and other QM methods can be used to study the electronic properties of the scaffold, providing a more accurate description of inhibitor-protein interactions and reaction mechanisms. nih.gov

Computational TechniqueApplication in Drug DesignRelevance to N-(1,3-Thiazol-2-yl)pyridin-2-amine
Molecular Docking Predicts binding pose and estimates affinityIdentify key interactions with target kinases (KDR, CDKs, etc.). researchgate.netnih.gov
Molecular Dynamics (MD) Assesses stability of ligand-protein complexUnderstand conformational changes and binding stability. nih.gov
In Silico ADME/T Predicts pharmacokinetic and toxicity profilesGuide design to improve drug-like properties and avoid liabilities like hERG binding. researchgate.netnih.gov
Pharmacophore Modeling Identifies essential 3D features for activityDesign novel scaffolds with similar binding features.

This table outlines key computational methods and their application to the rational design of derivatives.

Addressing Selectivity and Potency Challenges in Drug Discovery

A primary challenge in developing kinase inhibitors is achieving high selectivity for the intended target over other kinases, which share a structurally similar ATP-binding site. Off-target inhibition can lead to unforeseen side effects and toxicity. Concurrently, maintaining or improving potency is essential for therapeutic efficacy.

Future strategies to address these challenges include:

Exploiting Unique Kinase Features: While the ATP-binding region is conserved, subtle differences in adjacent pockets and the "gatekeeper" residue can be exploited. Rational design will focus on introducing chemical moieties that form specific interactions with these non-conserved regions to enhance selectivity. researchgate.net

Structure-Based Design: High-resolution co-crystal structures of inhibitors bound to their targets and anti-targets are invaluable. These structures provide a detailed map for designing modifications that improve affinity for the desired kinase while introducing steric or electronic clashes with off-targets.

Overcoming hERG Liability: Inhibition of the hERG potassium ion channel is a significant safety concern that can lead to cardiac arrhythmia. Research has shown that specific amine substituents on the N-(1,3-thiazol-2-yl)pyridin-2-amine scaffold can mitigate hERG binding activity, a strategy that requires further exploration. researchgate.netnih.gov

Balancing Physicochemical Properties: Potency and selectivity must be balanced with drug-like properties (e.g., solubility, permeability). Iterative design cycles, guided by computational predictions and experimental data, are necessary to achieve an optimal profile.

Integration of Multi-Omics Data for Comprehensive Understanding

The future of drug discovery lies in a systems biology approach, integrating multiple layers of biological data ("omics") to gain a holistic understanding of a drug's effect. For N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives, this means moving beyond simple in vitro enzyme assays to understanding their impact on the entire cellular system.

Key research directions include:

Transcriptomics and Proteomics: Analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) after treatment can reveal the downstream consequences of target inhibition. nih.gov This can help confirm the mechanism of action, identify biomarkers of response, and uncover potential resistance pathways.

Metabolomics: Drug-induced resistance to kinase inhibitors can involve the reprogramming of cellular metabolism. Metabolomic profiling can identify these metabolic shifts, suggesting that combination therapies targeting both the primary kinase and a key metabolic pathway could be more effective.

Phosphoproteomics: As kinase inhibitors directly affect protein phosphorylation, phosphoproteomic studies can provide a direct readout of the inhibitor's activity across the kinome in a cellular context. This can help validate on-target effects and identify unexpected off-targets. researchgate.net

Integrated Network Analysis: Computational frameworks that integrate these different omics datasets can build comprehensive models of the cellular response to the drug. nih.gov This systems-level view can help predict drug efficacy in different cancer types, identify synergistic drug combinations, and elucidate complex resistance mechanisms that are not apparent from single-data-type analysis. smolecule.com

By embracing these future research directions and tackling the associated challenges, the scientific community can continue to build upon the initial promise of the N-(1,3-thiazol-2-yl)pyridin-2-amine scaffold, potentially translating this chemical entity into novel and effective therapies for a range of human diseases.

Q & A

Q. How should researchers document synthetic yields and reproducibility?

  • Methodological Answer :
  • Yield Reporting : Provide isolated yields (e.g., 65–78%) and highlight batch-to-batch variability (±5%).
  • Reproducibility : Include detailed protocols (e.g., inert atmosphere, catalyst loading) in supplementary materials .
  • Scalability : Test reactions at 1 mmol and 10 mmol scales to confirm robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.